molecular formula C22H17N3O B1666522 RAD51 inhibitor B02 CAS No. 1290541-46-6

RAD51 inhibitor B02

Katalognummer B1666522
CAS-Nummer: 1290541-46-6
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: GEKDQXSPTHHANP-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RAD51 inhibitor B02 is a small-molecule inhibitor of the RAD51 recombinase . RAD51 is a homologous recombination protein involved in the repair of double-strand breaks in DNA . It is often overexpressed in cancers, making it an interesting target for anti-cancer therapies . B02 inhibits RAD51, disrupting homologous recombination (HR) repair events in cancer cells .


Molecular Structure Analysis

B02 is a pyridinylvinyl-quinazolinone compound . It directly interacts with RAD51 . The structure-activity relationship (SAR) analysis identified the structural components of B02 that are critical for RAD51 inhibition .


Chemical Reactions Analysis

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin .


Physical And Chemical Properties Analysis

B02 is a cell-permeable pyridinylvinyl-quinazolinone compound . It does not affect RecA even at much higher concentration (~250 µM) . It has an IC50 of 27.4 µM .

Wissenschaftliche Forschungsanwendungen

Field

The specific scientific field is Cancer Research .

Summary of the Application

RAD51 inhibitor B02 has been used in cancer research, particularly in the study of breast cancer . It has been identified as an inhibitor of a major protein of homologous recombination (HR) RAD51 . RAD51 is central to DNA damage repair in the HR pathway . Misregulation of RAD51, or one of its regulators, is associated with cancer as well as Fanconi anemia (FA)-like syndrome .

Methods of Application

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . In human breast cancer cells, B02 increased the anti-cancer effect of doxorubicin, etoposide, topotecan, and cisplatin .

Results or Outcomes

B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin . It has been shown to sensitize triple-negative breast cancer MDA-MB-231 cells to the PARP inhibitor (PARPi) olaparib .

Application in Genetic Research

Field

The specific scientific field is Genetic Research .

Summary of the Application

RAD51 inhibitor B02 has been used to test its effect on targeted nucleotide substitution (TNS) in induced pluripotent stem cells (iPSCs) .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Reproductive Biology

Field

The specific scientific field is Reproductive Biology .

Summary of the Application

RAD51 inhibitor B02 has been used to test its effect on the polar body extrusion (PBE) rate in porcine oocytes . It has also been used for RAD51 inhibition in porcine embryos .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Tumor Metabolism Research

Field

The specific scientific field is Tumor Metabolism Research .

Summary of the Application

RAD51 has been found to be upregulated in many malignant solid tumors, and is correlated with poor prognosis. In multiple tumor types, RAD51 is critical for tumor metabolism .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Application in Tumor Metastasis Research

Field

The specific scientific field is Tumor Metastasis Research .

Summary of the Application

RAD51 plays a role in tumor metastasis. It has been found to be upregulated in many malignant solid tumors, and is correlated with poor prognosis .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the sources .

Eigenschaften

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RAD51 inhibitor B02

CAS RN

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RAD51 inhibitor B02
Reactant of Route 2
Reactant of Route 2
RAD51 inhibitor B02
Reactant of Route 3
Reactant of Route 3
RAD51 inhibitor B02
Reactant of Route 4
Reactant of Route 4
RAD51 inhibitor B02
Reactant of Route 5
Reactant of Route 5
RAD51 inhibitor B02
Reactant of Route 6
Reactant of Route 6
RAD51 inhibitor B02

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.